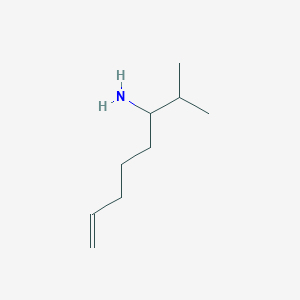
2-Methyloct-7-en-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyloct-7-en-3-amine is an organic compound with the molecular formula C9H19N It is a primary amine with a unique structure that includes an alkene group, making it an interesting subject for various chemical studies and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyloct-7-en-3-amine can be achieved through several methods. One common approach involves the reductive amination of 2-methyloct-7-en-3-one. This reaction typically uses a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of an amine source like ammonia or a primary amine.
Another method involves the hydroamination of 2-methyloct-7-en-1-yne, where the alkyne is converted to an amine through the addition of ammonia or an amine under catalytic conditions. Catalysts such as palladium or platinum are often used to facilitate this reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques like distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Methyloct-7-en-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The alkene group can be reduced to an alkane using hydrogenation reactions with catalysts such as palladium on carbon (Pd/C).
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2
Reduction: H2, Pd/C
Substitution: Alkyl halides, base (e.g., NaOH)
Major Products
Oxidation: Imines, nitriles
Reduction: Saturated amines
Substitution: Alkylated amines
Scientific Research Applications
2-Methyloct-7-en-3-amine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-substrate interactions and as a building block for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Methyloct-7-en-3-amine involves its interaction with various molecular targets. As a primary amine, it can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The alkene group allows for additional reactivity, enabling the compound to participate in various chemical transformations within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylhex-5-en-3-amine
- 2-Methylhept-6-en-3-amine
- 2-Methylnon-8-en-3-amine
Comparison
Compared to its analogs, 2-Methyloct-7-en-3-amine has a unique balance of hydrophobic and hydrophilic properties due to its alkene and amine groups. This makes it particularly versatile in both organic synthesis and biological applications. Its longer carbon chain compared to 2-Methylhex-5-en-3-amine and 2-Methylhept-6-en-3-amine provides increased hydrophobicity, which can be advantageous in certain chemical environments.
Properties
Molecular Formula |
C9H19N |
|---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
2-methyloct-7-en-3-amine |
InChI |
InChI=1S/C9H19N/c1-4-5-6-7-9(10)8(2)3/h4,8-9H,1,5-7,10H2,2-3H3 |
InChI Key |
WESXXXHDFXDQPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCCC=C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















